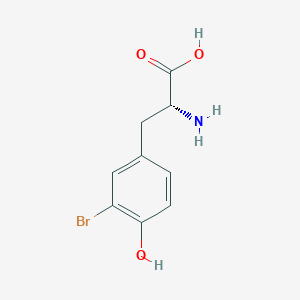

3-Bromo-D-tyrosine

Description

Contextualization within the Research Landscape of Halogenated Amino Acids

Halogenated amino acids, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a subject of significant interest in academic research. nih.gov The introduction of a halogen atom onto an amino acid's side chain can profoundly modulate its physicochemical properties. google.com This modification can influence factors such as lipophilicity, metabolic stability, and the electronic character of the molecule. google.com Halogenation is recognized as an effective tool for enhancing the binding affinity and selectivity of molecules for their biological targets, partly through the formation of halogen bonds—a type of non-covalent interaction. nih.govtandfonline.com

Naturally occurring halogenated amino acids are found in various organisms, including marine sponges, and often exhibit potent bioactivity. nih.govcam.ac.uk In synthetic applications, the incorporation of halogenated amino acids into peptides or proteins is a strategy used in drug development and protein engineering to create molecules with enhanced stability or novel functions. nih.gov The field encompasses a wide range of compounds, from simple halogenated derivatives of natural amino acids to more complex molecules designed for specific research purposes. tandfonline.com

Significance of Halogenated Tyrosine Derivatives in Chemical and Biological Investigations

Within the broader class of halogenated amino acids, halogenated tyrosine derivatives are particularly noteworthy. Tyrosine's phenolic side chain is susceptible to modification by halogenation, which can occur both naturally and as a result of oxidative stress in biological systems. caymanchem.comhmdb.ca For instance, 3-bromotyrosine (B1580512) is generated in the body via the enzymatic action of eosinophil peroxidase on tyrosine residues, making it a stable biomarker for eosinophil activation during inflammatory and allergic responses like asthma. caymanchem.comhmdb.ca

The addition of a bromine atom to the tyrosine ring alters key molecular properties, including the side-chain volume and acidity (pKa). nih.gov These modifications can, in turn, affect how the amino acid interacts with enzymes and receptors. frontiersin.org A vast number of bromotyrosine derivatives have been isolated from marine sponges of the order Verongida, exhibiting a wide array of chemical structures and biological activities, which makes them attractive targets for synthetic and biological studies. cam.ac.uk Research into these compounds helps elucidate structure-activity relationships and provides templates for the design of new therapeutic agents. cam.ac.uk

Overview of Key Research Domains Pertaining to 3-Bromo-D-tyrosine

Direct research focusing exclusively on this compound is less prevalent than that for its L-isomer. Most existing studies investigate 3-bromo-L-tyrosine (B32463) or the racemic DL-mixture, primarily in the context of its role as a biomarker for oxidative protein damage mediated by eosinophils and neutrophils. caymanchem.comusda.govmdpi.com

However, the significance of this compound can be understood by considering the distinct roles of D-amino acids in biology. While L-amino acids are the exclusive building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature and serve specific functions. biopharmaspec.comfrontiersin.org

Key research domains where this compound holds potential include:

Peptide and Protein Engineering: D-amino acids are not recognized by most proteases, the enzymes that degrade proteins. Incorporating D-amino acids, such as this compound, into synthetic peptides can dramatically increase their resistance to proteolysis and extend their half-life in biological systems. biopharmaspec.com This makes them valuable for developing more stable peptide-based drugs.

Neuroscience and Microbiology: Free D-amino acids, such as D-serine, act as neurotransmitters in mammals. biopharmaspec.com Bacteria utilize D-amino acids, like D-alanine and D-glutamate, as essential components of their peptidoglycan cell walls. frontiersin.org The unique properties of the brominated tyrosine ring combined with the D-chiral center could make this compound a useful tool for probing D-amino acid-specific pathways in these systems, potentially as a novel antibacterial target or a modulator of neuronal signaling.

Chiral Synthesis and Drug Discovery: D-tyrosine itself is used as a chiral precursor for the synthesis of various chiral drugs. google.com The development of enzymatic methods to produce D-amino acids efficiently, such as the "hydantoinase process," opens avenues for the large-scale synthesis of derivatives like this compound for further investigation. nih.govresearchgate.net

While the L-form of 3-bromotyrosine has been established as a marker of inflammation, the D-form remains a largely unexplored molecule with unique potential stemming from its stereochemistry. caymanchem.commdpi.com Future research is needed to fully characterize its biological activities and potential applications.

Chemical Properties of Bromotyrosine Isomers

The following table summarizes key computed and experimental properties for the L-isomer and the racemic mixture of 3-bromotyrosine, based on available data.

| Property | 3-Bromo-L-tyrosine | 3-Bromo-DL-tyrosine |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid nih.gov | 2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid nih.gov |

| Molecular Formula | C₉H₁₀BrNO₃ nih.gov | C₉H₁₀BrNO₃ nih.gov |

| Molecular Weight | 260.08 g/mol nih.gov | 260.08 g/mol nih.gov |

| CAS Number | 38739-13-8 nih.gov | 54788-30-6 nih.gov |

| Physical Description | Solid apexbt.com | Solid nih.gov |

Structure

3D Structure

Propriétés

Poids moléculaire |

260.08 |

|---|---|

Origine du produit |

United States |

Discovery, Natural Occurrence, and Endogenous Formation Pathways

Natural Occurrence and Isolation of Bromotyrosine Derivatives

Identification in Marine Organisms and Associated Chemodiversity

Bromotyrosine derivatives are a diverse group of naturally occurring compounds predominantly found in marine organisms, particularly sponges of the order Verongiida. These organisms are known for their rich and complex chemistry, with bromotyrosines being a significant class of their secondary metabolites. The structural diversity of these compounds is vast, ranging from simple brominated tyrosine molecules to complex dimeric and trimeric structures. nih.gov

The spongin skeletal fibers of these sponges contain a high percentage of tyrosine residues, a significant portion of which are halogenated, primarily with bromine. nih.gov This halogenation contributes to the stability and elasticity of the spongin. nih.gov Detailed analysis of spongin has revealed not only mono- and di-bromo-tyrosine but also more complex structures like dibromo-dityrosine and the previously unreported tribromo-dityrosine, along with their iodo- and chloro-derivatives. nih.gov It is estimated that approximately 10–15% of all tyrosine moieties in spongin exist as halogenated dityrosines. nih.gov

Historical Context of Bromotyrosine Derivative Discovery

The history of bromotyrosine discovery is intertwined with the exploration of marine natural products. For over a century, the interaction of bromine with biological systems has been a subject of interest. ucl.ac.uk The initial discovery and isolation of bromotyrosine derivatives from marine sponges, such as those from the Verongia (now Aplysina) genus, marked a significant step in understanding the unique biochemical pathways present in these organisms. While the provided search results highlight the contemporary understanding and ongoing research into bromotyrosines, they build upon a foundation of earlier discoveries in marine chemistry. The first mention of bromide's application in a biological context dates back to 1857 as an anti-epileptic agent. ucl.ac.uk

Endogenous Biological Formation of 3-Bromo-D-tyrosine

In addition to their presence in marine life, bromotyrosines, including 3-bromotyrosine (B1580512), are formed endogenously in mammals through the action of specific enzymes. This formation is a result of the body's innate immune response and other physiological processes.

Eosinophil Peroxidase (EPO)-Mediated Bromination of Tyrosine Residues

Eosinophil peroxidase (EPO) is a key enzyme found in the cytoplasmic granules of eosinophils, a type of white blood cell. ucl.ac.uk During an inflammatory response, particularly in allergic conditions like asthma, eosinophils are activated and release EPO. ucl.ac.ukaai.org EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate potent brominating agents. ucl.ac.ukacs.org These reactive brominating species then react with tyrosine residues in proteins to form 3-bromotyrosine and 3,5-dibromotyrosine (B3032813). acs.orgtandfonline.com

This process is highly efficient at neutral pH and with physiological concentrations of halides. acs.orgtandfonline.com The formation of 3-bromotyrosine is considered a specific marker of EPO activity and eosinophil activation. aai.orgresearchgate.net Studies have shown elevated levels of 3-bromotyrosine in the bronchoalveolar lavage fluid of asthma patients following allergen challenge, indicating EPO-mediated protein damage in the airways. aai.org

Myeloperoxidase (MPO)-Mediated Bromination Processes

Myeloperoxidase (MPO) is another peroxidase enzyme, primarily found in neutrophils. nih.gov While MPO preferentially uses chloride ions to produce hypochlorous acid (HOCl), it can also utilize bromide to generate hypobromous acid (HOBr), the same reactive species produced by EPO. ucl.ac.ukresearchgate.netresearchgate.net The ability of MPO to produce HOBr is pH-dependent, with a significant increase in its formation at a pH above 7. ucl.ac.ukresearchgate.net

At physiological concentrations of both chloride and bromide, MPO can effectively catalyze the bromination of tyrosine residues on proteins, leading to the formation of 3-bromotyrosine. researchgate.net This finding suggests that 3-bromotyrosine is not exclusively a marker for EPO activity but can also indicate MPO-driven inflammation. ucl.ac.ukresearchgate.net

Generation of Hypobromous Acid (HOBr) and Related Reactive Brominating Species in Biological Systems

The central molecule in the endogenous formation of 3-bromotyrosine is hypobromous acid (HOBr). tandfonline.comresearchgate.netnih.govpnas.org Both EPO and MPO catalyze the oxidation of bromide ions by hydrogen peroxide to produce HOBr. ucl.ac.uktandfonline.comresearchgate.net

Reaction: H₂O₂ + H⁺ + Br⁻ → H₂O + HOBr ucl.ac.uk

HOBr is a powerful oxidant that readily reacts with various biological molecules. nih.gov One of its key reactions is the bromination of the phenolic ring of tyrosine to form the stable products 3-bromotyrosine and 3,5-dibromotyrosine. acs.orgnih.gov

Besides the direct action of HOBr, other reactive brominating species can be formed. For instance, HOBr can react with amine groups to form N-bromoamines. acs.org These N-bromoamines are also capable of brominating tyrosine residues and may even be the preferred intermediates in these reactions under certain conditions. acs.org

Another enzyme, peroxidasin (PXDN), which is involved in the formation of collagen IV cross-links in the basement membrane, also generates HOBr. nih.govpnas.org This process can lead to the bromination of tyrosine residues within the extracellular matrix. nih.govnih.gov

Synthetic Methodologies and Chemical Derivatization of 3 Bromo D Tyrosine

The synthesis of halogenated tyrosine derivatives, including 3-Bromo-D-tyrosine, is a significant area of chemical and biochemical research. These compounds serve as valuable tools in studying protein structure and function, as well as biomarkers for oxidative stress. Methodologies for their preparation range from classical organic synthesis to sophisticated biocatalytic and in vivo approaches. While much of the literature focuses on the L-enantiomer due to its prevalence in biological systems, the synthetic principles are generally applicable to the D-enantiomer by using D-tyrosine as the starting material.

Biosynthesis and Metabolic Fates in Biological Systems

Biosynthetic Pathways of Bromotyrosine Derivatives in Natural Producers

The biosynthesis of bromotyrosine derivatives is a notable characteristic of various marine organisms, particularly sponges of the order Verongida. mdpi.com These organisms utilize enzymatic processes to incorporate bromine into the amino acid tyrosine, leading to a diverse array of over 360 identified bromotyrosine metabolites. mdpi.com

Precursor Incorporation and Enzymatic Bromination in Marine Organisms

The fundamental building block for bromotyrosine derivatives is the amino acid L-tyrosine, which itself is derived from phenylalanine. mdpi.com Early biosynthetic studies using radiolabeled precursors in the marine sponge Aplysina fistularis confirmed that 14C-L-tyrosine is directly incorporated to form bromotyrosines. mdpi.com This process is catalyzed by specialized enzymes, which facilitate the electrophilic bromination of the tyrosine ring. mdpi.com

Marine invertebrates such as the mollusc Dicathais orbita and certain red algae like Corallina pilulifera also possess the enzymatic machinery for producing brominated compounds. mdpi.comresearchgate.net In D. orbita, bromoperoxidase activity has been identified, suggesting an independent synthesis of brominated precursors in its reproductive organs. mdpi.com

Metabolism and De-bromination of 3-Bromo-D-tyrosine In Vivo

Once formed, 3-bromotyrosine (B1580512) can undergo various metabolic transformations, including the formation of other brominated metabolites and de-bromination to regenerate tyrosine.

Identification of Major Brominated Metabolites (e.g., 3-Bromo-4-hydroxyphenylacetic Acid)

In vivo studies in rats have shown that 3-bromotyrosine is metabolized into several compounds. nih.govresearchgate.net A major brominated metabolite identified in urine is 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA). nih.govnih.gov This metabolite is formed through processes of deamination and decarboxylation, similar to the metabolism of tyrosine and other halogenated tyrosines like chlorotyrosine. nih.govucl.ac.ukresearchgate.net Following the administration of deuterium-labeled 3-bromotyrosine to rats, bromo-HPA accounted for approximately 0.43% of the infused dose excreted in the urine. nih.govnih.gov

| Metabolite | Formation Pathway | Significance |

| 3-Bromo-4-hydroxyphenylacetic acid (bromo-HPA) | Deamination and decarboxylation of 3-bromotyrosine. nih.govucl.ac.ukresearchgate.net | A major urinary metabolite, indicating a significant metabolic pathway for 3-bromotyrosine. nih.govnih.gov |

De-halogenation Pathways and Enzymes (e.g., Iodotyrosine Dehalogenase Activity on Bromotyrosine)

A significant metabolic fate of 3-bromotyrosine is de-bromination, the removal of the bromine atom. nih.govresearchgate.netnih.gov This process has been demonstrated to be the major metabolic pathway for eliminating free brominated tyrosine in vivo. nih.govnih.gov The enzyme iodotyrosine dehalogenase 1 (DEHAL1), primarily known for its role in recycling iodide from iodotyrosines in the thyroid, has been shown to be capable of de-brominating free 3-bromotyrosine in vitro. nih.govucl.ac.uktandfonline.com

Studies have shown that DEHAL1 can convert 3-bromotyrosine to tyrosine. nih.govresearchgate.net In vitro experiments demonstrated that DEHAL1 converted 18% of bromotyrosine, compared to 83% of its primary substrate, iodotyrosine. nih.govresearchgate.net Both 3-bromotyrosine and 3,5-dibromotyrosine (B3032813) were found to inhibit the deiodinase activity of DEHAL1 in a concentration-dependent manner. nih.gov

| Enzyme | Substrate(s) | Activity | Reference |

| Iodotyrosine dehalogenase 1 (DEHAL1) | 3-bromotyrosine, 3,5-dibromotyrosine | Catalyzes the de-bromination of free bromotyrosine to tyrosine. | nih.govucl.ac.uktandfonline.com |

Integration and Interplay with General Tyrosine Metabolic Pathways

The metabolism of 3-bromotyrosine is closely integrated with the general metabolic pathways of tyrosine. nih.govucl.ac.uk The de-bromination of 3-bromotyrosine yields tyrosine, which can then enter the normal cellular pool and be used for protein synthesis or further metabolism. ucl.ac.uk Evidence for this comes from in vitro studies with human hepatocellular carcinoma (HepG2) cells, where incubation with deuterium-labeled 3-bromotyrosine resulted in the detection of deuterium-labeled tyrosine within cellular proteins, but not labeled 3-bromotyrosine itself. nih.govucl.ac.uk

Furthermore, the deamination and decarboxylation of 3-bromotyrosine to form 3-bromo-4-hydroxyphenylacetic acid mirrors the metabolism of tyrosine to its corresponding metabolite, 4-hydroxyphenylacetic acid (HPA). nih.govresearchgate.net In fact, studies in rats showed that approximately 1.3% of an infused dose of deuterium-labeled 3-bromotyrosine was excreted as the de-brominated metabolite, [D₃]4-hydroxyphenylacetic acid. nih.govnih.gov This indicates that after de-bromination, the resulting tyrosine molecule is processed through the same enzymatic pathways as endogenous tyrosine. nih.gov

Molecular and Cellular Biological Roles and Mechanistic Implications

Influence on Protein Structure and Functional Dynamics

The introduction of a halogen atom, such as bromine, onto a tyrosine residue can significantly impact the structure and function of a protein. This post-translational modification, often occurring under conditions of oxidative stress, can lead to subtle yet meaningful changes in a protein's behavior.

Protein halogenation is recognized as a non-enzymatic post-translational modification linked to aging and various diseases associated with oxidative stress. repec.orgnih.gov The incorporation of a halogen atom into a tyrosine residue can disrupt the normal self-organization of proteins. repec.orgnih.gov Even a single halogenation event can fine-tune the structure and dynamics of a protein. repec.orgnih.gov These subtle perturbations can be amplified during the process of protein self-assembly, leading to larger-scale structural changes. repec.orgnih.gov For instance, in the filamentous cell-division protein FtsZ, halogenation of tyrosine has been shown to cause bending of the protein structures. repec.orgnih.gov This structural change is a result of altered surface charges and internal domain distances within the protein. repec.orgnih.gov

Table 1: Effects of Halogenation on Tyrosine Properties

| Property | Effect of Bromination | Reference |

|---|---|---|

| Molecular Volume | Increased | researchgate.net |

| pKa | Decreased | acs.orgnih.gov |

| Hydrophobicity | Increased | researchgate.netnih.gov |

The changes in physicochemical properties induced by the bromination of tyrosine can modulate how a protein interacts with other molecules, including ligands and substrates. chemimpex.commedchemexpress.commdpi.com These alterations can either enhance or inhibit binding affinities and the efficiency of enzymatic reactions. acs.orgchemimpex.commedchemexpress.com For example, the modification of tyrosine residues can influence the activity of enzymes involved in critical metabolic pathways. chemimpex.com The altered charge and hydrophobicity of the brominated tyrosine can affect the formation of key interactions within the active site of an enzyme or at a protein-ligand binding interface, thereby impacting biological function. nih.govbiorxiv.orgnih.govacs.org

Role in Oxidative Stress and Leukocyte-Mediated Processes

3-Bromo-D-tyrosine is a significant molecule in the context of oxidative stress, particularly in processes mediated by leukocytes such as eosinophils and neutrophils. nih.gov

During inflammatory responses, activated eosinophils release eosinophil peroxidase (EPO), which catalyzes the production of hypobromous acid (HOBr). researchgate.netnih.govphysiology.org HOBr is a potent oxidizing agent that reacts with various biomolecules, including tyrosine residues in proteins, to form 3-bromotyrosine (B1580512). researchgate.netmdpi.comjst.go.jp This makes 3-bromotyrosine a stable and specific biomarker for oxidative damage mediated by eosinophils and their production of hypobromous acid. researchgate.netmdpi.comusda.govusda.govresearchgate.nethmdb.ca Elevated levels of 3-bromotyrosine have been detected in conditions associated with eosinophil activation, such as asthma. physiology.orghmdb.caucl.ac.uknih.gov While myeloperoxidase (MPO) from neutrophils can also produce HOBr, EPO is more efficient at brominating tyrosine at physiological concentrations of halides. acs.orgnih.gov

Both eosinophil peroxidase (EPO) and myeloperoxidase (MPO) contribute to protein oxidation in the body through the generation of reactive halogen species. ucl.ac.ukacs.orgnih.govtandfonline.comjaica.com EPO, in the presence of hydrogen peroxide and bromide ions, readily catalyzes the bromination of tyrosine residues on proteins to form 3-bromotyrosine and 3,5-dibromotyrosine (B3032813). acs.orgnih.govtandfonline.comacs.org This process occurs efficiently at neutral pH. acs.orgnih.gov The formation of these brominated tyrosine derivatives serves as a molecular footprint of peroxidase-mediated oxidative damage in vivo. usda.govusda.govacs.orgnih.gov The presence of primary amines can enhance this process by forming N-bromoamines, which are effective brominating intermediates that "funnel" the reactive bromine to tyrosine residues. acs.orgnih.govacs.org

Table 2: Research Findings on this compound

| Finding | Organism/System Studied | Key Takeaway | Reference |

|---|---|---|---|

| Perturbation of Protein Self-Organization | Reconstituted prokaryotic filamentous cell-division protein (FtsZ) | Tyrosine halogenation can cause structural bending and affect protein dynamics. | repec.orgnih.gov |

| Biomarker in Asthma | Human | Elevated urinary levels of total conjugated 3-bromotyrosine are associated with asthma severity and exacerbation risk. | physiology.orgnih.gov |

| Formation by Eosinophil Peroxidase | In vitro biochemical assays | EPO efficiently catalyzes the formation of 3-bromotyrosine from tyrosine in the presence of H₂O₂ and physiological levels of bromide. | acs.orgnih.gov |

| Metabolism in vivo | Rats | 3-bromotyrosine is metabolized to 3-bromo-4-hydroxyphenylacetic acid and also undergoes de-bromination. | nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| 3,5-dibromotyrosine |

| 3-Bromo-4-hydroxyphenylacetic acid |

| This compound |

| 3-bromotyrosine |

| 3-chloro-tyrosine |

| 3-hydroxytyrosine |

| 3-nitrotyrosine |

| 5-bromouracil |

| dityrosine |

| FtsZ |

| Hypobromous acid |

Cellular Consequences of Oxidative Halogenation of Tyrosine

The oxidative halogenation of tyrosine residues within proteins is a significant post-translational modification that can have profound effects on cellular structure and function. nih.govnih.govresearchgate.net This process, often mediated by enzymes like eosinophil peroxidase (EPO), utilizes halides such as bromide to generate reactive brominating species. acs.org These species can then react with tyrosine residues to form halogenated derivatives, including 3-bromotyrosine. acs.org

The formation of these modified amino acids can lead to a variety of cellular consequences. One major outcome is the alteration of protein structure, which can result in unfolding, misfolding, and aggregation. nih.gov Such structural changes may lead to a loss of protein function or, in some cases, a gain of toxic function. nih.gov For instance, the introduction of a bulky bromine atom onto the tyrosine ring can disrupt critical interactions within a protein or between proteins.

Furthermore, extensively oxidized and cross-linked proteins can become resistant to degradation by cellular machinery like the proteasome and lysosomal pathways. nih.gov This resistance can lead to the pathological accumulation and deposition of these modified proteins, a hallmark of various diseases. nih.gov The accumulation of such damaged proteins can contribute to cellular senescence and pathologies such as atherosclerosis and neurodegenerative diseases. nih.gov

The presence of halogenated tyrosine can also serve as a marker for inflammatory processes and oxidative stress. mdpi.com For example, 3-bromotyrosine is considered a biomarker for eosinophil-mediated tissue damage, as EPO, which is released by activated eosinophils, is a primary catalyst for its formation. acs.orgmdpi.com

Investigation of Observed Biological Activities of Halogenated Tyrosine Derivatives in Research Models

Studies on Antimicrobial and Antiviral Properties

Halogenated tyrosine derivatives, including brominated forms, have been the subject of research for their potential antimicrobial and antiviral activities. scielo.org.comdpi.comfrontiersin.org These compounds are found in various marine organisms, particularly sponges, which are known for producing a wide array of bioactive secondary metabolites. nih.govmdpi.com

In the realm of antiviral research, bromotyrosine derivatives have demonstrated inhibitory effects against several viruses. For instance, certain brominated tyrosine alkaloids isolated from marine sponges have shown activity against the Human Immunodeficiency Virus (HIV-1). uea.ac.ukredalyc.org Studies have shown that compounds like aeroplysinin-1 and 3-bromo-5-hydroxy-O-methyltyrosine can inhibit HIV-1 replication in a dose-dependent manner. redalyc.org The proposed mechanisms of action for these compounds can vary, including the inhibition of different stages of the viral life cycle, such as entry into the host cell and reverse transcription. mdpi.comredalyc.org For example, some bromotyrosine derivatives have been found to inhibit the synthesis of early viral transcripts and impede the nuclear import of the viral genetic material. redalyc.org

Regarding antimicrobial properties, derivatives of L-tyrosine have shown efficacy against a range of bacteria. academie-sciences.fr The presence of the phenolic group and the halogen atom is thought to contribute to their bactericidal activity. academie-sciences.fr Some studies have indicated that these compounds are generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. tandfonline.com The mechanism of action is believed to involve the disruption of the bacterial cell membrane. academie-sciences.fr

| Compound/Derivative | Virus/Bacteria | Observed Effect | Reference |

| Aeroplysinin-1 | HIV-1 | Inhibited replication (74% at 20 µM) | redalyc.org |

| 3-bromo-5-hydroxy-O-methyltyrosine | HIV-1 | Inhibited replication (47% at 80 µM) | redalyc.org |

| Bromotyrosine Derivatives | Gram-positive bacteria | Higher efficacy than against Gram-negative bacteria | tandfonline.com |

Research into Antiproliferative and Anti-inflammatory Mechanisms at the Cellular Level

The potential of halogenated tyrosine derivatives as antiproliferative and anti-inflammatory agents has been a significant area of investigation. nih.govmdpi.commdpi.com

In cancer research, various bromotyrosine derivatives have exhibited cytotoxic and antiproliferative effects against different cancer cell lines. mdpi.commdpi.com For example, N,N,N-trimethyl-3,5-dibromotyramine, a bromo-tyramine analog, has shown promising antiproliferative activity against HepG2 (liver cancer) cell lines. mdpi.com The mechanism of cell death was identified as apoptosis, with the compound increasing the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. mdpi.com Other studies have focused on synthesizing derivatives of bromotyrosine to enhance their cytotoxic activity and selectivity towards cancer cells. mdpi.com Some research has explored the covalent inhibition of key metabolic enzymes in cancer cells, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), by compounds containing a 3-bromo-4,5-dihydroisoxazole (B8742708) moiety. researchgate.net

In the context of inflammation, research has explored the anti-inflammatory effects of bromotyrosine derivatives. nih.govmdpi.com Some studies have focused on the design of bromotyrosine analogues that can selectively inhibit enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In silico docking studies have shown that brominated tyrosine derivatives can form stable interactions within the active site of COX-2, suggesting a potential mechanism for their anti-inflammatory activity. nih.gov Furthermore, compounds like methyl 3-bromo-4,5-dihydroxybenzoate have been shown to alleviate inflammatory bowel disease in animal models by regulating inflammatory signaling pathways such as NF-κB. mdpi.com

| Compound/Derivative | Cell Line/Model | Mechanism/Effect | Reference |

| N,N,N-trimethyl-3,5-dibromotyramine | HepG2 (Liver Cancer) | Induces apoptosis, antiproliferative | mdpi.com |

| Bromotyrosine Derivatives | In silico COX-2 model | Potential selective inhibition of COX-2 | nih.gov |

| Methyl 3-bromo-4,5-dihydroxybenzoate | Zebrafish IBD model | Alleviates inflammation via NF-κB pathway | mdpi.com |

| 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic cancer cells | Covalent inhibition of hGAPDH, antiproliferative | researchgate.net |

Applications in Neuroscience Research and Neurotransmitter System Studies

Derivatives of tyrosine, including 3-Bromo-L-tyrosine (B32463), serve as valuable tools in the field of neuroscience for investigating neurotransmitter systems. chemimpex.com Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters such as dopamine (B1211576) and norepinephrine. nih.govnih.gov Therefore, modifications to the tyrosine molecule can be used to probe and modulate these pathways.

3-Bromo-L-tyrosine is utilized in research to understand the role of tyrosine derivatives in processes like dopamine synthesis. chemimpex.com By acting as an analogue of L-tyrosine, it can be used in studies related to neuropharmacology and the development of therapeutic agents for neurological disorders. chemimpex.com The activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, is a key area of study. nih.gov Research has shown that the phosphorylation state and activity of this enzyme can be modulated by various factors, and compounds like 3-bromo-L-tyrosine can be employed to study these regulatory mechanisms. nih.gov

Furthermore, the impact of oxidative stress on the nervous system is an important area of research. The formation of abnormal tyrosine isomers due to oxidative stress can disrupt cellular homeostasis and contribute to neurodegenerative diseases. researchgate.net While not directly this compound, this highlights the significance of studying modified tyrosine species in the context of neurological health and disease.

| Compound/Derivative | Research Area | Application/Finding | Reference |

| 3-Bromo-L-tyrosine | Neuroscience | Tool for studying neurotransmitter systems, particularly dopamine synthesis | chemimpex.com |

| 3-Bromo-L-tyrosine | Neuropharmacology | Potential lead compound for developing drugs for neurological disorders | chemimpex.com |

| Tyrosine Derivatives | Neurotransmitter Synthesis | Used to study the regulation of tyrosine hydroxylase activity | nih.gov |

Advanced Analytical Methodologies for Detection and Characterization

Mass Spectrometry-Based Techniques for Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone for the quantification of 3-Bromo-D-tyrosine, enabling the detection of trace amounts and providing absolute concentration measurements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound in complex biological samples like human plasma. nih.govrsc.org This technique is particularly valuable for trace analysis, where the concentration of the analyte is exceedingly low. mdpi.com The methodology typically involves a sample preparation step, such as protein precipitation and solid-phase extraction, followed by separation using high-pressure liquid chromatography (HPLC) and detection with a triple quadrupole mass spectrometer. rsc.org

In LC-MS/MS analysis, precursor ions of 3-bromotyrosine (B1580512), such as m/z 260.1 and m/z 261.9, are selected and fragmented to produce characteristic product ions for quantification. rsc.org For instance, a common fragmentation used for quantification is the transition to m/z 213.9. rsc.org This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes interference from other molecules in the sample. mdpi.com

Developed LC-MS/MS methods have demonstrated the ability to quantify 3-bromotyrosine at very low concentrations. Validation of these methods has yielded limits of quantification (LOQ) as low as 0.096 ng/mL and limits of detection (LOD) of 0.026 ng/mL in human plasma. mdpi.com In another study, the LOQ for 3-bromotyrosine was reported to be 10 ng/mL. nih.govrsc.org

Table 1: LC-MS/MS Method Parameters for 3-Bromotyrosine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 260.1, 261.9 | rsc.org |

| Product Ion (m/z) | 213.9 | rsc.org |

| Limit of Detection (LOD) | 0.026 ng/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.096 ng/mL | mdpi.com |

| Linearity (R²) | 0.9998 | nih.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility and polar nature of amino acids, a derivatization step is required prior to GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization reagents for amino acids include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and others that create derivatives like n-propyl per heptafluorobutyryl or n-propyl per pentafluoropropionyl. sigmaaldrich.comnih.govmdpi.com

The derivatized 3-bromotyrosine can then be separated by gas chromatography and detected by mass spectrometry, often using electron capture negative chemical ionization (EC-NCI) for enhanced sensitivity. researchgate.net This method has been successfully applied to detect and quantify attomole levels of 3-bromotyrosine in biological fluids. researchgate.net While sensitive, the derivatization step can sometimes be a source of artifacts if not carefully controlled. mdpi.com For instance, high temperatures and low pH during derivatization with certain reagents can potentially generate artificial products. mdpi.com

Table 2: Derivatization in GC-MS Analysis of Bromotyrosines

| Derivatization Approach | Application Context | Reference |

|---|---|---|

| N-tert-butyldimethylsilyl (TBDMS) derivatives | General amino acid analysis | sigmaaldrich.com |

| n-propyl per heptafluorylbutyryl derivatives | Analysis of L-tyrosine oxidation products | nih.gov |

| n-propyl per pentafluorylpropionyl derivatives | Analysis of L-tyrosine oxidation products | nih.gov |

Application of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. mdpi.comresearchgate.net This method involves adding a known amount of a stable isotope-labeled version of this compound, such as 3-bromo-[¹³C₆]tyrosine or 3-Bromotyrosine-¹³C₉,¹⁵N, to the sample as an internal standard. nih.govcaymanchem.com These labeled compounds are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. caymanchem.commedchemexpress.com

The use of a stable isotope-labeled internal standard corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate absolute quantification. mdpi.combiorxiv.org SID-MS can be coupled with both LC-MS/MS and GC-MS. mdpi.comnih.gov For example, stable isotope dilution GC/MS has been used to determine the 3-bromotyrosine content of proteins in bronchoalveolar lavage fluid. nih.gov Similarly, LC-MS/MS methods utilizing stable isotope-labeled analogues have been developed for the simultaneous quantification of free 3-bromotyrosine and other modified tyrosines in human plasma. mdpi.com

Spectroscopic and Chromatographic Approaches for Structural and Purity Assessment

Beyond quantification, a combination of spectroscopic and chromatographic techniques is essential for the definitive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. nio.res.innih.govweebly.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure. nio.res.innih.gov

For complex bromotyrosine-derived natural products, a suite of 2D NMR experiments like TOCSY, HSQC, and HMBC are employed to unequivocally assign all proton and carbon signals and to establish connectivity within the molecule. nio.res.innih.gov For instance, HMBC data has been crucial in correctly assigning the signals for the brominated carbons in the cyclohexadiene ring of certain bromotyrosine metabolites. nih.gov The complete NMR data sets are vital for confirming the structure of newly isolated or synthesized bromotyrosine compounds. nio.res.inresearchgate.netsci-hub.se

Table 3: NMR Techniques for Structural Elucidation of Bromotyrosine Derivatives

| NMR Experiment | Purpose | Reference |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | nio.res.innih.gov |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | nio.res.innih.govnih.gov |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | nio.res.in |

| TOCSY | Shows correlations between all protons within a spin system. | nio.res.in |

| HSQC | Correlates protons directly to the carbons they are attached to. | nio.res.in |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of this compound. hplc.eumdpi.com Reversed-phase HPLC (RP-HPLC) is the most commonly used mode, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. hplc.euacs.org

HPLC methods are used to isolate 3-bromotyrosine from complex mixtures, such as protein hydrolysates or synthetic reaction mixtures. nih.govnih.gov The purity of a this compound sample can be determined by analyzing it on a calibrated HPLC system and measuring the area of the main peak relative to any impurity peaks. The high resolving power of HPLC allows for the separation of closely related compounds, ensuring the high purity of the final product. hplc.eu Furthermore, HPLC can be scaled up for preparative separation to isolate larger quantities of the purified compound. sielc.com The choice of column, mobile phase composition, and gradient profile are all critical parameters that are optimized to achieve the desired separation. researchgate.netmdpi.com

Emerging Analytical Techniques and Methodological Improvements

The detection and characterization of this compound and its related compounds are continually evolving, driven by the need for greater sensitivity, specificity, and efficiency. Research has moved beyond traditional methods towards more sophisticated and integrated analytical platforms. These emerging techniques and methodological improvements are crucial for identifying these compounds in complex biological and natural matrices, often at very low concentrations.

A significant trend is the advancement of hyphenated chromatographic techniques, which couple the separation power of liquid chromatography with the detection capabilities of various advanced spectrometers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone, but recent improvements have focused on simplifying sample preparation and enabling the simultaneous analysis of multiple halogenated and nitrated tyrosines. mdpi.comnih.gov For instance, a sensitive and specific LC-MS/MS method was developed for the concurrent quantification of free 3-nitro-l-tyrosine (B30807) (3-NT), 3-chloro-l-tyrosine (B556623) (3-CT), and 3-bromo-l-tyrosine (B32463) (3-BT) in human plasma. mdpi.com This method utilized a straightforward liquid-liquid extraction with acetone, eliminating the need for a solid-phase extraction step and improving efficiency. mdpi.com

Further innovation comes from the integration of multiple analytical technologies. Techniques such as Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) are used for the rapid "dereplication" of bromotyrosine metabolites in crude extracts from marine organisms like sponges. researchgate.netresearchgate.net This approach combines UV absorption data with mass analysis to quickly identify known compounds and prioritize novel ones for further investigation. researchgate.net For even more definitive structural elucidation from complex mixtures, the powerful hyphenated system of Liquid Chromatography-Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-MS-SPE-NMR) allows for the isolation and structural confirmation of novel bromotyrosine derivatives in a single automated run. researchgate.netresearchgate.net

Another cutting-edge approach is the use of Liquid Chromatography coupled with both Inductively Coupled Plasma Mass Spectrometry and Electrospray Ionization Mass Spectrometry (LC-ICP-MS/ESI-MS). scielo.org.za This dual-detection setup is particularly powerful for discovering new halogenated compounds, as it provides simultaneous elemental information (detecting the presence of bromine or iodine) and molecular formula data for the compounds as they are separated by the HPLC. scielo.org.za

High-resolution mass spectrometry techniques, such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), offer exceptional mass accuracy, enabling the unambiguous detection of new bromotyrosine compounds directly within complex extracts before their isolation. researchgate.net To handle larger sample loads, high-throughput approaches have been developed, such as using multiplexed HPLC systems with column switching to maximize the efficiency of the mass spectrometer. csuohio.edu

While less developed specifically for 3-bromotyrosine, the field of electrochemical biosensors represents a significant emerging area for amino acid detection. mdpi.com These sensors, which may utilize conducting polymers or molecularly imprinted polymers (MIPs), offer the potential for highly sensitive, selective, and rapid analysis, which could be adapted for halogenated tyrosines in the future. mdpi.comresearchgate.net

These advancements collectively push the boundaries of analytical chemistry, enabling more profound insights into the roles of this compound and other modified amino acids in biological systems.

Research Findings on Advanced Analytical Methods

The table below summarizes key performance metrics from recent studies on the analytical detection of brominated and other modified tyrosines.

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings & Reference |

| LC-MS/MS | 3-Bromo-l-tyrosine (3-BT) | Human Plasma | 0.026 ng/mL | 0.096 ng/mL | Successful simultaneous quantification of 3-NT, 3-CT, and 3-BT without a solid-phase extraction step. mdpi.com |

| LC-MS/MS | 3-Chloro-l-tyrosine (3-CT) | Human Plasma | 0.030 ng/mL | 0.098 ng/mL | Part of the same simultaneous quantification method mentioned above. mdpi.com |

| LC-MS/MS | 3-Nitro-l-tyrosine (3-NT) | Human Plasma | 0.030 ng/mL | 0.100 ng/mL | Part of the same simultaneous quantification method mentioned above. mdpi.com |

| HPLC-MS/MS | 3-Bromotyrosine | Human Plasma | Not Specified | 10 ng/mL | Optimized method with fewer steps and faster analysis time compared to previous methods. nih.gov |

| HPLC-MS/MS | L-tyrosine | Human Plasma | Not Specified | 50 ng/mL | Analyzed alongside 3-bromotyrosine in the optimized method. nih.gov |

| LC-PDA-MS | Bromotyrosine-derived metabolites | Marine Sponges (Aplysina spp.) | Not Applicable | Not Applicable | Enabled rapid dereplication based on UV absorption and mass data, identifying distinct chemotypes. researchgate.net |

| LC-ICP-MS/ESI-MS | Iodinated and Brominated Metabolites | Marine Ascidians | Not Applicable | Not Applicable | Simultaneously acquired elemental (bromine, iodine) and molecular formula information to identify new halogenated tyramine (B21549) and tyrosine derivatives. scielo.org.za |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Machinery for Halogenation and De-halogenation

The biological synthesis and degradation of 3-Bromo-D-tyrosine are presumed to be under enzymatic control, yet the specific enzymes remain uncharacterized. Future research must focus on identifying and characterizing the machinery responsible for its metabolism.

In mammals, the formation of 3-bromotyrosine (B1580512) from L-tyrosine is catalyzed by heme peroxidases, such as eosinophil peroxidase (EPO), which utilizes bromide ions to generate reactive brominating species. mdpi.comacs.org These enzymes are typically associated with inflammatory responses and oxidative stress. acs.orgnih.gov A critical unanswered question is whether these peroxidases can act on free D-tyrosine or if specific racemases first convert L-tyrosine to D-tyrosine before or after halogenation. Furthermore, bacteria are known to possess a vast and diverse array of enzymes, including racemases and epimerases that produce various D-amino acids for processes like cell wall synthesis and signaling. frontiersin.orgfrontiersin.org Investigations should be launched to screen microbial genomes for novel halogenases that may exhibit stereoselectivity for D-tyrosine or for unique racemases that act on 3-bromo-L-tyrosine (B32463).

Conversely, the enzymatic pathways for de-halogenation are equally important. Dehalogenases, which cleave carbon-halogen bonds, are found in various microorganisms and play a crucial role in the biodegradation of halogenated compounds. mdpi.com Future work should aim to discover and isolate dehalogenases capable of removing bromine from the tyrosine ring, which could have applications in bioremediation and in understanding the compound's persistence and clearance in biological systems.

Table 1: Potential Enzyme Classes for Investigation

| Enzyme Class | Potential Role in this compound Metabolism | Known Examples & Substrates |

|---|---|---|

| Heme Peroxidases | Catalyzing the bromination of the tyrosine ring. | Eosinophil Peroxidase (EPO), Myeloperoxidase (MPO) on L-tyrosine. acs.org |

| Flavin-dependent Halogenases | Alternative pathway for stereoselective bromination. | Bmp5 from bacteria, involved in dibromophenol synthesis. nih.gov |

| Amino Acid Racemases/Epimerases | Interconversion between L- and D-enantiomers of 3-bromotyrosine. | Glutamate racemases (MurI), Alanine/Serine racemases in bacteria. frontiersin.orgfrontiersin.org |

| Reductive Dehalogenases | Cleavage of the carbon-bromine bond for degradation. | Various bacterial dehalogenases acting on organohalides. mdpi.com |

Development of Advanced Stereoselective Synthetic Strategies for D-Enantiomers

The scarcity of this compound from natural sources necessitates the development of efficient and highly stereoselective synthetic methods to enable its study. While various methods exist for producing D-amino acids, their application to halogenated derivatives presents unique challenges. nih.gov

Future research should focus on multi-enzymatic cascade reactions, which offer high selectivity and environmentally friendly conditions. nih.gov One promising approach involves combining an L-amino acid deaminase with a D-amino acid dehydrogenase. rsc.org This system could potentially convert readily available 3-bromo-L-tyrosine into its corresponding α-keto acid, followed by stereoselective reductive amination to yield this compound. rsc.org Another avenue is the "hydantoinase process," an established industrial method for producing various D-amino acids that could be adapted for this specific compound. nih.gov

In parallel, advanced chemical synthesis routes need exploration. Methods like catalytic asymmetric hydrogenation or the alkylation of glycine (B1666218) derivatives under phase-transfer catalysis have proven successful for many non-proteinogenic amino acids. acs.org Adapting these methods to accommodate the bromo-substituted phenyl ring of tyrosine without compromising enantiomeric excess is a key goal. The development of such robust synthetic strategies is crucial for producing the quantities of high-purity this compound needed for extensive biological and structural studies.

Deeper Mechanistic Insights into the Molecular Basis of Observed Biological Activities

D-amino acids are no longer considered "unnatural" anomalies but are recognized as important signaling molecules in mammals, particularly in the nervous and endocrine systems. frontiersin.orgnih.gov For instance, D-serine and D-aspartate are known agonists for NMDA receptors, playing roles in neurotransmission and synaptic plasticity. numberanalytics.comnews-medical.net A primary research goal is to determine if this compound has similar or novel targets within the central nervous system. The bromine atom adds significant steric bulk and alters the electronic properties of the phenyl ring, which could dramatically change its binding affinity and specificity for receptors compared to endogenous D-amino acids.

Furthermore, halogenation is known to enhance the biological activity of many compounds. nih.govikm.org.my Bromophenols, for example, have shown potent tyrosinase inhibitory activity, with the number and position of bromine atoms being critical factors. Future studies should investigate whether this compound can act as an inhibitor for tyrosinase or other enzymes, such as protein tyrosine kinases or phosphatases. The introduction of a D-amino acid configuration could also confer resistance to degradation by digestive enzymes like pepsin and trypsin, potentially increasing the compound's bioavailability and duration of action if used as a therapeutic agent. nih.gov

Advancements in In Situ Analytical Methods for Dynamic Biological Systems

To understand the real-time biological roles of this compound, it is essential to move beyond static measurements and develop methods for its dynamic detection in living systems. Current analytical techniques for D-amino acids, such as HPLC and mass spectrometry, are highly sensitive but typically require sample extraction and are not suitable for real-time monitoring. mdpi.comresearchgate.netmdpi.com

A significant area for future development is the creation of biosensors with high specificity for this compound. mdpi.com These could be enzyme-based microbiosensors or affinity-based sensors capable of distinguishing it from L-tyrosine, D-tyrosine, and other D-amino acids. Another promising frontier is the application of advanced spectroscopic techniques for in situ analysis. For example, differenced resonance light scattering correlation spectroscopy (D-RLSCS) has been used to quantify unnatural amino acids in single living cells by tracking the diffusion of nanoparticle probes, a method that could be adapted for this compound. acs.org The development of such tools would allow researchers to track the uptake, localization, and turnover of this compound within cells and tissues dynamically, providing unprecedented insights into its function. mdpi.com

Table 2: Comparison of Analytical Methodologies

| Method | Advantages | Future Development for this compound |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity for quantification. mdpi.comnih.gov | Development of methods for real-time microdialysis coupling. |

| Enzyme-based Biosensors | Potential for rapid and continuous monitoring. mdpi.com | Engineering of D-amino acid oxidases with specificity for brominated substrates. |

| Affinity Chromatography | Excellent for separation and purification. researchgate.net | Development of highly specific antibodies or molecularly imprinted polymers. |

| Spectroscopic Probes | Enables in situ imaging and dynamic tracking. acs.org | Design of fluorescent probes or nanoparticle-based sensors that bind this compound. |

Computational Modeling and Structural Biology Studies of this compound Interactions

Predicting and understanding how this compound interacts with biological macromolecules at an atomic level is fundamental to elucidating its function. Computational modeling and structural biology offer powerful tools to achieve this. nih.gov

Future research should employ molecular docking and molecular dynamics (MD) simulations to screen potential protein targets and predict binding affinities. nih.govspringernature.com These in silico approaches can help prioritize experimental studies by identifying the most likely receptors, enzymes, or transporters. The bromine atom can participate in specific halogen bonds with protein backbone or side-chain atoms, an interaction that can be explicitly modeled to refine predictions of binding orientation and strength. researchgate.net

These computational predictions must be validated through experimental structural biology. X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of this compound bound to its target proteins. Such structures would reveal the precise atomic interactions, including the role of the bromine atom and the stereospecific recognition of the D-enantiomer. This structural information is invaluable for understanding the mechanism of action and for the rational design of second-generation molecules with improved potency or selectivity. nih.gov

Exploration of D-Enantiomer-Specific Roles and Activities in Complex Biological Networks

The presence of D-amino acids is not limited to isolated functions; they are integral components of complex biological networks, including host-microbe interactions and inter-kingdom signaling. frontiersin.org Bacteria, in particular, utilize a wide variety of D-amino acids for cell wall remodeling, biofilm formation, and as signaling molecules. frontiersin.org

An exciting and unexplored avenue is the role of this compound within these complex ecosystems. Research should investigate its effects on microbial communities, such as those in the gut microbiome. It may act as a species-specific growth inhibitor, a signaling molecule that modulates biofilm formation, or a substrate for unique metabolic pathways in certain bacteria. Given that D-amino acids can modulate the host immune system, it is crucial to explore how the brominated form might influence innate and adaptive immunity. frontiersin.orgnih.gov This research could reveal novel roles for halogenated D-amino acids as modulators of host-pathogen interactions or as tools to manipulate microbial ecosystems for therapeutic benefit.

Q & A

Q. What are the standard synthetic routes for producing enantiomerically pure 3-Bromo-D-tyrosine, and how is chirality preserved during synthesis?

Synthesis typically involves halogenation of D-tyrosine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Chirality preservation requires mild, non-racemizing conditions (e.g., low temperature, pH 6–7) and protecting groups for the amino and carboxyl functionalities. For example, tert-butoxycarbonyl (Boc) protection of the amine and methyl ester formation for the carboxylic acid prevent side reactions . Post-synthesis, chiral HPLC or capillary electrophoresis confirms enantiomeric purity (>99% ee) using columns like Chirobiotic T .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- NMR : H and C NMR should show characteristic peaks: aromatic protons at δ 6.8–7.2 ppm (C3-brominated phenyl ring), a singlet for the benzylic CH group (δ 3.1–3.3 ppm), and absence of racemization signals (e.g., duplicate α-proton peaks) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z 260.09 (CHBrNO) .

- X-ray Crystallography : Resolves bromine substitution at the 3-position on the phenyl ring and confirms D-configuration via Flack parameter analysis .

Q. What are the primary biological applications of this compound in protein engineering or metabolic studies?

This derivative is used as a non-canonical amino acid to:

- Probe enzyme mechanisms : Bromine’s electronegativity alters tyrosine’s reactivity in enzymes like tyrosine hydroxylase or peroxidases, enabling kinetic studies of halogenation effects on catalytic rates .

- Track protein folding : Incorporation into model peptides allows monitoring of hydrophobic interactions via bromine’s bulky substituent effect .

Advanced Research Questions

Q. How does the position of bromine (3- vs. 5-) on the phenyl ring influence interactions with biomolecular targets?

Comparative studies with 5-Bromo-D-tyrosine reveal:

- Steric effects : 3-Bromo substitution creates a larger steric hindrance in binding pockets (e.g., antibody-antigen interfaces), reducing affinity by ~30% compared to 5-Bromo derivatives .

- Electronic effects : The 3-bromo group increases the phenolic oxygen’s acidity (pKa ↓0.5 units), altering hydrogen-bonding patterns in enzyme active sites .

- Method : Molecular dynamics (MD) simulations with force fields like CHARMM36 quantify these interactions .

Q. What experimental strategies resolve contradictions in spectral data or biological activity measurements for halogenated tyrosine derivatives?

- Iterative refinement : Replicate synthesis and characterization under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidation artifacts .

- Cross-validation : Compare NMR data with synthetic intermediates (e.g., Boc-protected precursors) to confirm bromine substitution sites .

- Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in bioactivity assays (e.g., IC values for enzyme inhibition) .

Q. How can researchers optimize the incorporation efficiency of this compound into recombinant proteins using engineered translation systems?

- Orthogonal tRNA/synthetase pairs : Use Methanocaldococcus jannaschii tyrosyl-tRNA synthetase mutants with enhanced bromotyrosine recognition (e.g., Y37A/T415P mutations) .

- Codon reassignment : Substitute amber (TAG) or quadruplet codons (e.g., AGGA) in expression plasmids to avoid competition with endogenous tyrosine .

- Yield quantification : LC-MS/MS detects incorporation rates, typically 60–80% in E. coli systems under optimized media conditions (e.g., supplemented with 1 mM bromotyrosine) .

Methodological Notes

- Data Reliability : Cross-reference synthesis protocols with IUPAC guidelines and validate bioactivity data via orthogonal assays (e.g., SPR and ITC for binding studies) .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds, including waste disposal and occupational exposure limits (e.g., <0.1 ppm bromine vapor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.